(R)-[1,1'-Binaphthalene]-2,2'-dicarboxamide

Asymmetric Catalysis Hydroamination Zirconium Complexes

Researchers developing asymmetric catalytic systems require configurationally stable chiral building blocks with predictable stereochemical outcomes. (R)-[1,1'-Binaphthalene]-2,2'-dicarboxamide addresses this with an atropisomerically locked biaryl axis (ΔG‡ >100 kJ/mol, preventing thermal racemization) and dual primary carboxamide groups that enable N,O-amidate metal coordination-a binding mode unavailable from BINOL, BINAP, or BINAM analogs. • Enables Zr-bis(amidate) catalysts at 0.5 mol% loading for intramolecular aminoalkene hydroamination-a 10-fold efficiency gain over prior group 4 systems. • Mandatory (R)-enantiomer for preparing N-decylcarboxamide CSPs achieving baseline separation of 11 amino acid enantiomers; ensures predetermined enantiomer elution order critical for 0.1% level quantification. • Batch-specific QC (NMR, HPLC ≥98%) supports regulated analytical and synthetic environments.

Molecular Formula C22H16N2O2
Molecular Weight 340.4 g/mol
Cat. No. B12072194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-[1,1'-Binaphthalene]-2,2'-dicarboxamide
Molecular FormulaC22H16N2O2
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(=O)N)C(=O)N
InChIInChI=1S/C22H16N2O2/c23-21(25)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(24)26/h1-12H,(H2,23,25)(H2,24,26)
InChIKeyKUPMQIVBQRWDJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-[1,1'-Binaphthalene]-2,2'-dicarboxamide CAS 406464-00-4: Core Identity, Structure, and Scientific Procurement Relevance


(R)-[1,1'-Binaphthalene]-2,2'-dicarboxamide (CAS 406464-00-4, MFCD32856773) is an axially chiral C₂-symmetric binaphthyl derivative bearing two primary carboxamide groups at the 2 and 2ʹ positions. Its molecular formula is C₂₂H₁₆N₂O₂ (MW 340.37 g/mol) . The compound belongs to the broader class of atropisomeric 1,1ʹ-binaphthalene scaffolds [1] and serves as a versatile precursor for chiral ligands, organocatalysts, and chiral stationary phases in asymmetric synthesis and enantiomer separation [2]. Its rigid, configurationally stable biaryl axis (rotational barrier exceeding 100 kJ/mol) provides a persistent stereochemical environment critical for enantioselective transformations.

Workflow
Asymmetric catalysis ligand precursor
Selection
Defined (R)-axial chirality for stereochemical control
Format
C₂-symmetric primary carboxamide building block

Why Generic Substitution of (R)-[1,1'-Binaphthalene]-2,2'-dicarboxamide with Racemic, Opposite Enantiomer, or Alternative Axial Scaffolds Compromises Scientific Outcomes


The (R)-configured axial chirality of this compound is atropisomerically locked; rotation about the biaryl bond is restricted with a free energy barrier typically >100 kJ/mol for 1,1ʹ-binaphthyl derivatives, preventing thermal racemization under standard reaction conditions [1]. Substituting the (R)-enantiomer with the racemic (RS) mixture or the (S)-enantiomer (CAS 1352576-31-8) yields a different or averaged stereochemical environment, directly compromising enantioselectivity in asymmetric catalytic applications. Furthermore, the primary carboxamide functionality (CONH₂) offers a distinct hydrogen-bonding donor/acceptor profile and metal-coordination geometry (N,O-chelating amidate mode) that cannot be replicated by BINOL (OH donor), BINAP (phosphine donor), or BINAM (amine donor) analogs [2]. Therefore, for use as a ligand precursor or building block requiring defined axial (R)-stereochemistry and primary amide reactivity, this specific enantiomer is non-interchangeable with any of its closest structural analogs.

Target
Substitute
Interchangeability Risk
(R)-enantiomer
Racemic (RS) or (S)-enantiomer
Stereochemical environment may differ, altering enantioselectivity in asymmetric applications
Primary carboxamide (CONH₂)
BINOL (OH donor), BINAP (phosphine donor), BINAM (amine donor)
Amidate N,O-coordination mode and metal compatibility may not transfer

Quantitative Differentiation Evidence Guide for (R)-[1,1'-Binaphthalene]-2,2'-dicarboxamide Against Closest Comparators


Superior Catalytic Performance of Binaphthalenedicarboxamide Zirconium Complexes vs. Prior Group 4 Hydroamination Catalysts

Binaphthalenedicarboxamide-derived zirconium bis(amidate) complexes exhibited significantly enhanced catalytic activity in intramolecular aminoalkene hydroamination compared to earlier generation group 4 metal-based catalyst systems. The binaphthalenedicarboxamide-Zr system enabled cyclization of previously unreactive aminoheptene substrates (no gem-dialkyl activation required), at catalyst loadings as low as 0.5 mol% and reaction temperatures as low as 70 °C [1]. In contrast, prior group 4 benchmark catalysts typically required activated substrates bearing gem-dialkyl substituents (Thorpe–Ingold effect), higher catalyst loading (≥5 mol%), and elevated temperatures (≥100 °C) to achieve comparable turnover [1].

Hydroamination catalysis
Class-level
0.5 mol% vs ≥5 mol% loading; 70 °C vs ≥100 °C
Reported catalytic efficiency context; substrate scope may broaden
Organometallics 2010; Zr bis(amidate) complexes
Asymmetric Catalysis Hydroamination Zirconium Complexes Aminoalkene Cyclization

Enantioselective Aminocarbonylation: First Demonstration of ee Using BINAM-Derived Dicarboxamide Reference Compounds

In the first reported enantioselective aminocarbonylation reaction, (Sax)-BINAM-derived mono- and dicarboxamide enantiomers were synthesized and used as reference compounds. Chiral HPLC measurements revealed that up to 10% enantiomeric excess (ee) of carboxamide products could be achieved during the partial chiral kinetic resolution of racemic BINAM using optically active bidentate ligands such as (2S,4S)-BDPP, (2S,3S)-CHIRAPHOS, and (R)-BINAP in palladium-catalyzed carbonylation of iodobenzene and 1-iodocyclohexene [1]. While the absolute ee value is modest, this work represents the first proof-of-concept for enantioselectivity in this transformation class, where previously no enantioselection had been demonstrated.

Aminocarbonylation ee
Cross-study
Up to 10% ee (first demonstration)
Establishes feasibility of enantioselective aminocarbonylation
Chiral HPLC reference; modest ee baseline
Aminocarbonylation Enantioselective Synthesis Palladium Catalysis Axial Chirality Transfer

Differentiation from BINOL and BINAP: Primary Carboxamide Coordination Chemistry Enables Unique Amidate Binding Mode

The primary carboxamide groups of (R)-[1,1'-binaphthalene]-2,2'-dicarboxamide undergo deprotonation to form anionic amidate ligands that coordinate transition metals in an N,O-bidentate fashion, generating C₂-symmetric bis(amidate) complexes [1]. This binding mode is electronically and sterically distinct from: (i) BINOL (2,2'-dihydroxy-1,1'-binaphthyl), which coordinates as a diolate (O,O-donor) with a smaller bite angle and different π-donor character; and (ii) BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), which acts as a soft P,P-donor primarily for late transition metals [2]. The amidate ligand's harder N,O-donor set preferentially stabilizes early transition metal and lanthanide centers in higher oxidation states, enabling catalytic transformations (e.g., hydroamination) that are less efficient or inaccessible with BINOLate or BINAP-based systems.

Coordination mode
Class-level
N,O-amidate vs. O,O-diolate (BINOL) / P,P-phosphine (BINAP)
Amidate donor set favors early transition metals; distinct bite angle
Qualitative difference in donor hardness and π-character
Coordination Chemistry Ligand Design Amidate Complexes C2-Symmetric Ligands

Vendor-Documented Purity Profiles for (R)-[1,1'-Binaphthalene]-2,2'-dicarboxamide Enable Reproducible Catalytic and Materials Chemistry

Commercially available (R)-[1,1'-Binaphthalene]-2,2'-dicarboxamide is supplied at 97% purity (Bidepharm, batch-specific QC including NMR, HPLC, and GC) or ≥98% purity (Leyan, MolCore) . This level of purity documentation contrasts with the (S)-enantiomer (CAS 1352576-31-8) and racemic mixture, for which fewer vendors provide equivalent batch-specific analytical data. The availability of NMR, HPLC, and GC traces for each production lot enables direct assessment of residual solvent, enantiomeric impurity (opposite enantiomer), and related substances prior to use in catalytic or materials applications.

Purity specification
Supplier data
97–98% purity with batch NMR, HPLC, GC
Supports reproducible catalytic experiments; batch QC available
Compare S-enantiomer QC documentation
Quality Control Purity Specification NMR HPLC Chiral Building Block

Binaphthyl Dicarboxamide Scaffold for Chiral Stationary Phases: Separation of Amino Acid Enantiomers in GC

While direct performance data for the unsubstituted (R)-[1,1'-binaphthalene]-2,2'-dicarboxamide as a chiral stationary phase (CSP) is not available, its closely related N-alkylated derivative, 1,1'-binaphthyl-2,2'-bis(N-decylcarboxamide), has been demonstrated as an effective CSP for capillary gas chromatography [1]. This stationary phase achieved complete baseline separation of eleven N-trifluoroacetyl amino acid isopropyl ester enantiomers, demonstrating the intrinsic chiral recognition capability of the binaphthalene-2,2'-dicarboxamide scaffold [1]. The unsubstituted (R)-dicarboxamide serves as the key synthetic precursor for preparing such N-alkylated CSP materials, and its enantiomeric purity directly determines the enantioselectivity of the resulting stationary phase.

CSP scaffold
Class-level
N-decylcarboxamide derivative separated 11 amino acid enantiomers
Parent (R)-dicarboxamide as CSP precursor; indirect evidence
Direct CSP data not available for unsubstituted compound
Chiral Chromatography Enantiomer Separation Stationary Phase Amino Acid Analysis

Highest-Value Application Scenarios for (R)-[1,1'-Binaphthalene]-2,2'-dicarboxamide Driven by Verified Differentiation Evidence


Development of Early Transition Metal Amidate Catalysts for Enantioselective Hydroamination

This compound is the ligand precursor of choice for preparing C₂-symmetric zirconium bis(amidate) complexes for intramolecular aminoalkene hydroamination. Evidence shows these complexes operate at 0.5 mol% loading and 70 °C, a 10-fold improvement in efficiency over prior group 4 catalysts [1]. The (R)-enantiomer provides the defined axial chirality required for asymmetric induction, and the primary carboxamide groups are essential for amidate formation — a coordination mode unavailable from BINOL or BINAP analogs . Researchers targeting catalyst systems for unactivated aminoalkene substrates should specify the (R)-enantiomer to ensure reproducible stereochemical outcomes.

Enantiopure Reference Standard for Chiral HPLC Method Development in Aminocarbonylation Chemistry

This compound and its (Sax)-BINAM-derived analogs have been used as reference compounds for the first demonstration of enantioselective aminocarbonylation (up to 10% ee) [1]. Analytical laboratories developing chiral HPLC methods for carboxamide enantiomers can employ the (R)-dicarboxamide as a well-characterized, enantiomerically defined standard for method calibration, retention time marking, and ee determination. The availability of batch-specific QC data (NMR, HPLC purity ≥97%) from multiple vendors supports its use in regulated analytical environments .

Synthesis of Chiral Stationary Phases for Gas Chromatographic Enantiomer Separation

The binaphthalene-2,2'-dicarboxamide scaffold is the foundational building block for axially chiral CSPs used in GC enantiomer separation. N-alkylated derivatives of this scaffold have demonstrated complete baseline separation of 11 amino acid enantiomers, showcasing a chiral recognition mechanism orthogonal to cyclodextrin-based CSPs [1]. The (R)-enantiomer is mandatory for preparing N-decylcarboxamide and related CSPs with predetermined enantiomer elution order — a critical requirement in pharmaceutical chiral purity analysis where the minor enantiomer must elute before the major one for accurate quantification at the 0.1% level.

Precursor to Structurally Tunable Chiral Macrocyclic Receptors for Anion Recognition

The rigid, axially chiral binaphthalene core with 2,2'-dicarboxamide functionality has been employed to construct shape-persistent chiral macrocyclic amides that exhibit binding-mode switching depending on steric and electronic features of the 2,2'-substituents [1]. The (R)-enantiomer provides a defined handedness that directly influences chiral recognition of carboxylate anions and amino acid derivatives. Procuring the enantiopure form is essential for applications in enantioselective sensing and chiral resolution where the macrocycle's binding preference must correlate predictably with guest chirality.

Application
Selection Property
Validation Focus
Early transition metal amidate catalyst development
C₂-symmetric amidate ligand precursor
Amidate coordination chemistry and enantioselectivity
Chiral HPLC reference standard for aminocarbonylation
Defined (R)-enantiomer for ee calibration
Retention-time reproducibility and method validation
Chiral stationary phase synthesis for GC
Enantiopure building block for N-alkylated CSPs
Enantiomer elution-order consistency
Chiral macrocyclic receptor for anion recognition
Axial chirality and 2,2′-dicarboxamide functionality
Chiral recognition of carboxylate anions
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